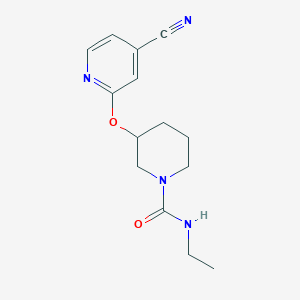
3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide is a novel compound that has shown significant potential for important applications in several fields of research and industry. It is a substituted pyridine with diverse functional groups, which are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups can be achieved via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular weight of 3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide is 274.324. More detailed information about its molecular structure could not be found in the search results.Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives have been studied extensively. For instance, a facile approach for introducing various functional groups on the pyridine scaffold by remodeling of 3-formyl (aza)indoles/benzofurans via a ring cleavage reaction has been reported . Another study reports an enantioselective nickel-catalysed strategy for the construction of axially chiral alkenes via a 1,3-metallate shift of alkynyl tetracoordinate boron species .科学的研究の応用
Non-linear Optical (NLO) Properties and Anticancer Activity
Research into the synthesis of compounds related to 3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide reveals their potential in non-linear optical (NLO) properties and anticancer activity. Through computational and experimental studies, specific compounds were synthesized and characterized, demonstrating interactions that may contribute to the inhibition of tubulin polymerization, a process critical for cancer cell growth. The binding modes of these compounds near the colchicine binding site of tubulin highlight their potential as anticancer agents, backed by molecular docking studies (Jayarajan et al., 2019).
Antibacterial and Antifungal Activity
The Thorpe–Ziegler-type reaction of related cyanopyridine compounds has been explored for assembling complex heterocyclic scaffolds. These synthesized compounds exhibit notable antibacterial and antifungal activities, suggesting their potential as therapeutic agents against microbial infections (Lebedyeva et al., 2012).
Reduction of Aldehyde Oxidase (AO) Metabolism
In the realm of drug discovery, minimizing unwanted metabolism is crucial for the therapeutic efficacy and safety of compounds. Research into modifying the structure of imidazo[1,2-a]pyrimidine derivatives related to 3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide has shown that strategic alterations can significantly reduce metabolism mediated by aldehyde oxidase (AO). This finding is critical for enhancing the drug-like properties of these compounds (Linton et al., 2011).
Development of Ligand Components for Metal Complexes
The synthon related to 3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide has been utilized to develop bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety. This advancement promotes lower energy electronic absorption in metal complexes and facilitates the anchoring of the ligand to semiconductor surfaces, offering applications in materials science and catalysis (Zong et al., 2008).
特性
IUPAC Name |
3-(4-cyanopyridin-2-yl)oxy-N-ethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-2-16-14(19)18-7-3-4-12(10-18)20-13-8-11(9-15)5-6-17-13/h5-6,8,12H,2-4,7,10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQZWAJWFFAAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC(C1)OC2=NC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2509258.png)
![2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509261.png)
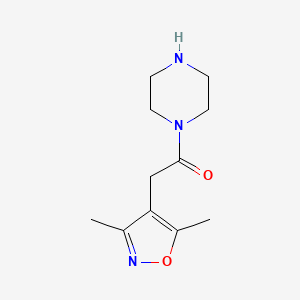
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509263.png)
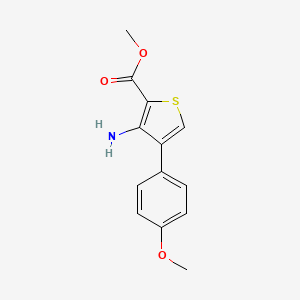
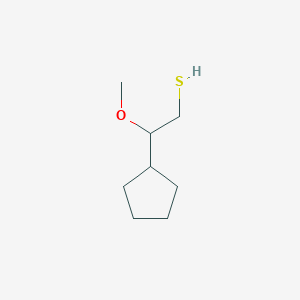
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2509271.png)
![4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B2509272.png)
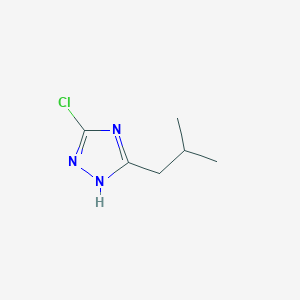
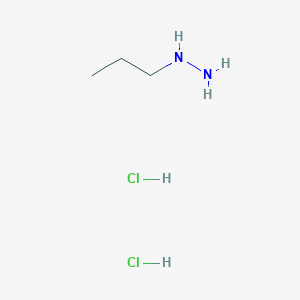
![6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/no-structure.png)
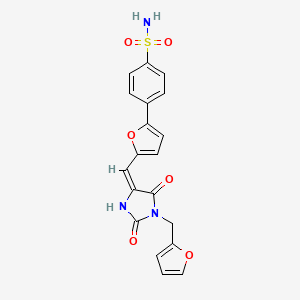
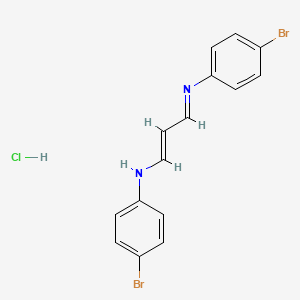
![2-Methyl-4-[4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2509281.png)